molecular formula C29H42N4O6 B13385906 Neurodye DiBAC4(5)

Neurodye DiBAC4(5)

Cat. No.: B13385906
M. Wt: 542.7 g/mol
InChI Key: UYFIBXZWFVQCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurodye DiBAC4(5), also known as Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, is a sensitive membrane potential probe. It is widely used in scientific research to measure changes in cell membrane potential. This compound is particularly valuable due to its longer excitation and emission wavelengths, making it suitable for various fluorescence-based applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neurodye DiBAC4(5) involves the reaction of 1,3-dibutylbarbituric acid with pentamethine oxonol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents such as dimethyl sulfoxide (DMSO) and requires careful handling to avoid exposure to light and moisture .

Industrial Production Methods

Industrial production of Neurodye DiBAC4(5) follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at low temperatures and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Neurodye DiBAC4(5) primarily undergoes reactions related to its role as a membrane potential probe. These include:

Common Reagents and Conditions

Common reagents used in reactions involving Neurodye DiBAC4(5) include:

Major Products Formed

The major products formed from reactions involving Neurodye DiBAC4(5) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Neurodye DiBAC4(5) has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe to study membrane potential changes in various chemical systems.

    Biology: Employed in cell biology to monitor changes in

Biological Activity

Neurodye DiBAC4(5) is a fluorescent voltage-sensitive dye widely used in research to monitor membrane potential changes in various cell types, particularly in neuronal studies. This compound is known for its ability to provide real-time insights into the bioelectrical activities of cells, making it an invaluable tool in neuroscience and cellular biology.

  • Chemical Name : Bis-(1,3-dibutylbarbituric acid) trimethine oxonol
  • Molecular Formula : C₁₈H₃₃N₃O₆S
  • Molecular Weight : 385.54 g/mol
  • Solubility : Soluble in organic solvents and water

DiBAC4(5) operates based on its ability to accumulate in the cell membrane in response to changes in membrane potential. When the membrane is depolarized, the dye enters the cell, increasing its fluorescence intensity. Conversely, during hyperpolarization, the dye exits the cell, resulting in decreased fluorescence. This property allows researchers to visualize and quantify changes in membrane potential dynamically.

Table 1: Comparison of Voltage-Sensitive Dyes

DyeMechanismMembrane LocalizationTypical Applications
DiBAC4(5)Accumulates in depolarized membranesPlasma membraneNeuronal signaling studies
TMRMAccumulates in negatively polarized mitochondriaMitochondriaMitochondrial studies
DiBAC4(3)Similar to DiBAC4(5) but with different sensitivityPlasma membraneCell viability assays

Neuronal Applications

DiBAC4(5) has been extensively used to study neuronal signaling. In a recent study involving yeast cells (Saccharomyces cerevisiae), researchers demonstrated that electric stimulation could induce significant changes in plasma membrane potential, which were effectively monitored using DiBAC4(5). The results indicated that a 2.5-second electric stimulation led to hyperpolarization lasting up to 20 minutes, showcasing the dye's efficacy in tracking rapid bioelectrical changes .

Case Study: Membrane Potential Dynamics

A study published in Nature explored the dynamics of membrane potential using DiBAC4(5). The researchers found that upon electric stimulation, there was a marked increase in fluorescence intensity, indicating depolarization. This study highlighted DiBAC4(5)'s role not only as a monitoring tool but also as a means to understand cellular responses to external stimuli .

Table 2: Experimental Findings on DiBAC4(5)

Study ReferenceCell TypeStimulus TypeObserved Effect
Saccharomyces cerevisiaeElectric stimulationHyperpolarization lasting 20 min
Neuronal culturesChemical agentsChanges in synaptic activity
Various mammalian cellsElectric shockReal-time monitoring of depolarization

Research Findings

Recent findings have established that DiBAC4(5) is not only effective for studying neuronal dynamics but also applicable in various other biological contexts:

  • Cardiac Cells : Used to monitor action potentials and ion channel activity.
  • Cancer Research : Evaluating membrane potential alterations related to tumorigenesis.
  • Toxicology : Assessing cellular responses to toxic agents through changes in membrane potential.

Properties

IUPAC Name

1,3-dibutyl-5-[5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFIBXZWFVQCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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